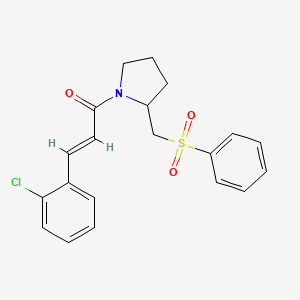

(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H20ClNO3S and its molecular weight is 389.89. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Electrochemical Synthesis of Labeled Pyrroloindoline Alkaloids

The compound has been utilized in the electrochemical collective synthesis of labeled pyrroloindoline alkaloids. Researchers demonstrated its role as a functional one-carbon synthon in the synthesis of deuterated indoline alkaloids. By generating halomethyl radicals from Freon-type methanes and capturing them efficiently, various halogenated oxindoles were produced via radical cyclization. These labeled compounds serve as valuable tools for drug discovery and biological studies .

Anti-Inflammatory and Antioxidant Properties

“(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one” exhibits anti-inflammatory potential. In the fight against chronic inflammatory conditions, this compound was synthesized as a cinnamic-pyrrole hybrid. It showed improved antioxidant and anti-lipoxygenase activities compared to its pyrrole precursor. In silico calculations suggest its oral bioavailability, making it a promising lead for developing more effective anti-inflammatory agents .

Multifunctional Drug Design

Given its unique structure, the compound can serve as a scaffold for designing multifunctional drugs. Researchers explore its potential as a lead compound for synthesizing hybrids with enhanced bioactivity. By combining the cinnamic acid and pyrrole moieties, novel agents targeting inflammation and other pathways may emerge .

Drug-Likeness Prediction

In silico analyses indicate that the compound adheres to Lipinski’s rule of five, suggesting its oral bioavailability. This property is crucial for drug development, as it influences absorption, distribution, metabolism, and excretion (ADME) profiles. The compound’s drug-like characteristics make it an attractive candidate for further exploration .

Bioactive Molecule Synthesis

Researchers have leveraged the compound to synthesize various bioactive drug molecules and skeletons. Notably, deuterated (±)-physostigmine, deuterated (±)-esermethole, and deuterated (±)-lansai B have been successfully prepared using halogenated oxindoles derived from this compound. These labeled compounds facilitate studies on drug metabolism, pharmacokinetics, and interactions .

Potential Therapeutic Applications

While specific therapeutic applications are still under investigation, the compound’s unique structure and biological activities suggest potential in areas such as neuroprotection, cancer therapy, and cardiovascular health. Further research is needed to uncover its full therapeutic potential .

Eigenschaften

IUPAC Name |

(E)-1-[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-3-(2-chlorophenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c21-19-11-5-4-7-16(19)12-13-20(23)22-14-6-8-17(22)15-26(24,25)18-9-2-1-3-10-18/h1-5,7,9-13,17H,6,8,14-15H2/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELIDCJOFUITIL-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C=CC2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)C(=O)/C=C/C2=CC=CC=C2Cl)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-1-(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)prop-2-en-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)

![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)

![(3,4-dihydroisoquinolin-2(1H)-yl)(1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidin-3-yl)methanone](/img/structure/B2628762.png)

![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)

![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2628777.png)

![N-{4-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl}acetamide](/img/structure/B2628778.png)